molecular formula C22H27N3O B5880900 3-(4-CINNAMYLPIPERAZINO)-N~1~-PHENYLPROPANAMIDE

3-(4-CINNAMYLPIPERAZINO)-N~1~-PHENYLPROPANAMIDE

Cat. No.: B5880900
M. Wt: 349.5 g/mol
InChI Key: ZDXSNDXZLWQXLG-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cinnamylpiperazino)-N~1~-phenylpropanamide is a compound that belongs to the class of cinnamylpiperazines. These compounds are characterized by the presence of a piperazine ring substituted with a cinnamyl group. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of analgesics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cinnamylpiperazino)-N~1~-phenylpropanamide typically involves the reaction of cinnamyl chloride with piperazine to form 4-cinnamylpiperazine. This intermediate is then reacted with phenylpropanoyl chloride to yield the final product. The reaction conditions generally require anhydrous solvents and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maximize yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cinnamylpiperazino)-N~1~-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Cinnamylpiperazino)-N~1~-phenylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its analgesic properties, particularly as a potential alternative to traditional opioids.

Mechanism of Action

The mechanism of action of 3-(4-cinnamylpiperazino)-N~1~-phenylpropanamide involves its interaction with opioid receptors, particularly the μ-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound’s structure allows it to selectively bind to these receptors, thereby modulating pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cinnamylpiperazino)-N~1~-phenylpropanamide is unique due to its specific substitution pattern on the piperazine ring and its phenylpropanamide moiety. This unique structure contributes to its distinct pharmacological profile, making it a compound of interest for further research and development .

Properties

IUPAC Name

N-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(23-21-11-5-2-6-12-21)13-15-25-18-16-24(17-19-25)14-7-10-20-8-3-1-4-9-20/h1-12H,13-19H2,(H,23,26)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXSNDXZLWQXLG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)NC2=CC=CC=C2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.